molecular formula C7H7N3S B3194874 Thieno[3,2-d]pyrimidin-7-ylmethanamine CAS No. 871013-29-5

Thieno[3,2-d]pyrimidin-7-ylmethanamine

Cat. No.: B3194874
CAS No.: 871013-29-5
M. Wt: 165.22 g/mol
InChI Key: WSFHEMNSJICJFS-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-7-ylmethanamine is a chemical compound that belongs to the class of thienopyrimidines . It has a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of this compound involves several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . In one approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another synthetic strategy involved the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thienopyrimidine core . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .


Chemical Reactions Analysis

This compound can undergo various chemical reactions to form different derivatives . For instance, it can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Physical and Chemical Properties Analysis

This compound has a boiling point of 328.7ºC at 760 mmHg and a density of 1.383 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .

Mechanism of Action

While the specific mechanism of action of Thieno[3,2-d]pyrimidin-7-ylmethanamine is not mentioned in the retrieved papers, some thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a potential target for antitumor agents .

Future Directions

Thieno[3,2-d]pyrimidin-7-ylmethanamine and its derivatives have shown promising results in antitumor activity . Future research could focus on further optimization and evaluation of new EZH2 inhibitors . Additionally, the development of new synthetic strategies and exploration of other biological activities could also be potential future directions .

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHEMNSJICJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660003
Record name 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-29-5
Record name 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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